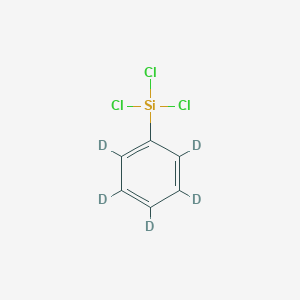

Phenyltrichlorosilane-d5

Description

Significance of Deuterated Organosilicon Compounds in Contemporary Chemistry

Deuterated organosilicon compounds are crucial in various fields of chemistry. bohrium.comresearchgate.net The replacement of hydrogen with its heavier isotope, deuterium (B1214612), alters the vibrational frequencies of chemical bonds, which can lead to observable changes in reaction rates, known as the kinetic isotope effect (KIE). scielo.org.mxwikipedia.org This effect is a fundamental tool for elucidating reaction mechanisms, helping chemists to understand which bonds are broken or formed in the rate-determining step of a reaction. researchgate.netsnnu.edu.cn For instance, a significant KIE observed when using a deuterated compound suggests that a carbon-hydrogen bond is being cleaved at or before the slowest step of the reaction. csic.esacs.org

Beyond mechanistic studies, deuterated compounds are invaluable in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgtcichemicals.comlabinsights.nl In proton (¹H) NMR, the signals from non-deuterated solvents or compounds can overwhelm the signals of interest. By using deuterated analogues, these interfering signals are eliminated, allowing for clearer and more precise analysis of the target molecules. labinsights.nlsigmaaldrich.com Deuterium NMR (²H NMR) itself is a specialized technique that can provide detailed information about the orientation and dynamics of molecules in solid-state materials and biological systems. wikipedia.orgnih.gov Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry, aiding in the accurate quantification of substances. scielo.org.mx

Historical Context and Evolution of Research on Phenyltrichlorosilane (B1630512) and its Deuterated Analogues

The journey into organosilicon chemistry began in the 19th century, with foundational work by chemists like Charles Friedel and James Crafts who synthesized the first organochlorosilane in 1863. wikipedia.org A significant leap forward came with the development of the "direct process" by Eugene G. Rochow and Richard Müller in the 1940s, which enabled the large-scale production of organochlorosilanes, the precursors to a vast array of silicone products. siliconeoil.net

Phenyltrichlorosilane itself can be synthesized through various methods, including the reaction of benzene (B151609) with trichlorosilane (B8805176) or a mixture of dichlorosilane (B8785471) and silicon tetrachloride. google.comgoogle.com The development of its deuterated analogue, Phenyltrichlorosilane-d5, is a more recent advancement driven by the increasing need for sophisticated tools in mechanistic and spectroscopic studies. The synthesis of this compound typically involves the reduction of phenyltrichlorosilane with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). epj-conferences.orgresearchgate.net This allows for the specific incorporation of deuterium atoms onto the phenyl ring.

Overview of Current Research Trajectories and Academic Relevance for this compound Systems

Current research involving this compound and related deuterated organosilanes is focused on several key areas. One major trajectory is its use in the synthesis of advanced materials. Phenyltrichlorosilane is a precursor for polyphenylsilsesquioxanes, which are hybrid organic-inorganic materials with high thermal stability. wikipedia.orgmdpi.com The deuterated version allows for detailed studies of the polymerization and degradation mechanisms of these materials.

Another significant area of research is in surface chemistry and nanotechnology. Phenyltrichlorosilane is used to form self-assembled monolayers on various substrates, modifying their surface properties. tue.nl By using this compound, researchers can employ techniques like neutron reflectometry and vibrational spectroscopy to gain a deeper understanding of the structure and orientation of these monolayers.

Furthermore, the study of kinetic isotope effects using this compound continues to be a vital part of mechanistic chemistry. csic.esacs.orgoup.com It aids in understanding the intricate details of reactions involving silicon-carbon bond formation and cleavage, which are central to organosilicon chemistry. bohrium.comacs.org The insights gained from these studies are crucial for designing more efficient and selective catalytic processes. sioc-journal.cnrsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆D₅Cl₃Si |

| Molecular Weight | 216.58 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 59620-12-1 sigmaaldrich.comchemicalbook.com |

| Appearance | Clear liquid siliconeoil.net |

| Boiling Point | 201 °C (for non-deuterated) siliconeoil.net |

| Melting Point | -33 °C (for non-deuterated) siliconeoil.net |

| Flash Point | 91 °C (for non-deuterated) siliconeoil.net |

| Isotopic Purity | Typically ≥99 atom % D sigmaaldrich.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzene |

| Dichlorosilane |

| Lithium aluminum deuteride |

| Phenyltrichlorosilane |

| This compound |

| Polyphenylsilsesquioxane |

| Silicon tetrachloride |

Structure

3D Structure

Properties

IUPAC Name |

trichloro-(2,3,4,5,6-pentadeuteriophenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVMIVQULIKXCP-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Si](Cl)(Cl)Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475196 | |

| Record name | Phenyltrichlorosilane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59620-12-1 | |

| Record name | Phenyltrichlorosilane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59620-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Studies Involving Phenyltrichlorosilane D5 Systems

Elucidation of Reaction Pathways and Elementary Steps

The synthesis of phenyltrichlorosilane (B1630512) from trichlorosilane (B8805176) and chlorobenzene via gas-phase condensation is a commercially important process that proceeds through a complex network of elementary reactions. researchgate.netbenthamscience.com Studies have shown that the primary reaction pathway involves the thermal decomposition of a silane (B1218182) precursor to generate a highly reactive silylene intermediate. researchgate.net

For the formation of Phenyltrichlorosilane-d5, the key elementary steps are:

Initiation : Thermal decomposition of trichlorosilane (HSiCl₃) to generate dichlorosilylene (:SiCl₂), a reactive intermediate. researchgate.netnih.govacs.org

Insertion : The electrophilic dichlorosilylene then attacks the electron-rich C-Cl bond of the deuterated chlorobenzene (C₆D₅Cl). researchgate.net

Formation : This insertion step leads to the formation of the final product, this compound (C₆D₅SiCl₃).

A kinetic model for the non-deuterated equivalent reaction, involving 28 species and 56 elementary reactions, established that the insertion of dichlorosilylene into the C-Cl bond is the dominant pathway, accounting for approximately 99% of the phenyltrichlorosilane produced. researchgate.net This mechanism is presumed to be identical for the deuterated analogue.

Identification and Characterization of Reaction Intermediates

The direct observation of short-lived reaction intermediates is often challenging. However, their existence can be confirmed through trapping experiments and computational studies. In the gas-phase synthesis of phenyltrichlorosilane, two key reactive intermediates have been identified: dichlorosilylene (:SiCl₂) and the trichlorosilyl radical (•SiCl₃). researchgate.net

Dichlorosilylene (:SiCl₂) : This species is a heavier analogue of a carbene and is known to be a highly reactive intermediate in many chemical transformations. nih.govacs.orgresearchgate.net It is formed from the high-temperature decomposition of trichlorosilane. researchgate.netnih.govacs.org While inherently transient, dichlorosilylene can be stabilized and isolated as a complex with N-heterocyclic carbenes (NHCs), allowing for detailed study of its reactivity. nih.govacs.org Computational studies indicate that free dichlorosilylene is primarily electrophilic due to the electron-withdrawing chlorine substituents. nih.govacs.org

The characterization of these intermediates provides crucial evidence for the proposed reaction pathways and helps in understanding the factors that control product formation and selectivity.

Transition State Analysis in Organosilicon Transformations

The transition state is a fleeting, high-energy configuration of atoms that exists along the reaction coordinate between reactants and products. Its structure and energy determine the activation barrier and, consequently, the rate of a chemical reaction. While direct experimental observation of transition states is not possible, their properties can be inferred from kinetic isotope effect studies and computational modeling. escholarship.org

For the insertion of dichlorosilylene into the C-Cl bond of deuterated chlorobenzene, the transition state would involve the simultaneous interaction of the silicon center with both the carbon and chlorine atoms of the aromatic ring. Computational methods, such as Density Functional Theory (DFT), are employed to model the geometry and energy of this transition state. researchgate.net Such analyses help to understand the orbital interactions that govern the reaction and explain why the insertion pathway is favored. For instance, the reaction of dichlorosilylene often involves the interaction of its vacant 3p-orbital (LUMO) with an electron-rich site on the substrate. nih.govacs.org

The isotopic substitution in this compound does not significantly alter the electronic potential energy surface of the reaction compared to its non-deuterated counterpart. However, the difference in mass affects the vibrational energy levels, which is the basis for the kinetic isotope effect discussed in the following section.

Isotope Effects in Chemical Reaction Kinetics

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H). For deuterium (B1214612) substitution, this is expressed as k_H/k_D.

The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. A bond to a heavier isotope, such as a C-D bond, has a lower vibrational frequency and thus a lower ZPE than the corresponding C-H bond. This means more energy is required to break a C-D bond than a C-H bond, often leading to a slower reaction rate for the deuterated compound.

Primary and Secondary Deuterium Kinetic Isotope Effect (KIE) Analysis

Deuterium KIEs are categorized based on the position of the isotopic substitution relative to the reaction center.

Primary KIE : A primary KIE is observed when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. libretexts.org Since the ZPE difference between a C-H and a C-D bond is significant, primary KIEs are typically "normal" (k_H/k_D > 1) and can have values up to around 7-8 at room temperature. github.io A large observed primary KIE is strong evidence that C-H/C-D bond cleavage is involved in the slowest step of the reaction.

Secondary KIE : A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgias.ac.in These effects are generally smaller than primary KIEs. They can be normal (k_H/k_D > 1) or inverse (k_H/k_D < 1) and provide subtle information about changes in the transition state structure. ias.ac.in For example, a change in hybridization at the carbon atom bonded to the deuterium can lead to a secondary KIE. A transition from sp³ to sp² hybridization typically results in a normal secondary KIE (k_H/k_D ≈ 1.1–1.2), while a change from sp² to sp³ results in an inverse secondary KIE (k_H/k_D ≈ 0.8–0.9). github.ioyoutube.com

| KIE Type | Typical k_H/k_D Value | Mechanistic Implication |

|---|---|---|

| Primary | > 2 (often 3-8) | Bond to isotope is broken/formed in the rate-determining step. |

| Secondary (Normal) | > 1 (typically 1.1-1.4) | Bonds to the isotope are weaker in the transition state (e.g., sp³ → sp² change). github.ionih.gov |

| Secondary (Inverse) | < 1 (typically 0.7-0.9) | Bonds to the isotope are stiffer/stronger in the transition state (e.g., sp² → sp³ change). github.ionih.gov |

| No significant KIE | ≈ 1 | Bond to isotope is not involved in or near the rate-determining step. |

Applications of KIEs for Mechanistic Insight in Organosilane Reactions

In the context of this compound, KIEs can be used to probe a variety of reactions. For example, in a hypothetical reaction where a C-D bond on the phenyl ring is cleaved, a large primary KIE would be expected.

More commonly, reactions occur at the silicon center, such as hydrolysis. The hydrolysis of organosilanes proceeds through initial hydrolysis of the chloro groups to form silanols, followed by condensation to form siloxane oligomers. researchgate.netresearchgate.netnih.govgelest.com In the hydrolysis of this compound, the deuterated phenyl group is not directly involved in the bond-breaking or bond-forming steps at the silicon center. However, a small secondary KIE might still be observed. The bulky C₆D₅ group influences the steric and electronic environment of the silicon atom, and any changes in this environment upon moving to the transition state could be reflected in a secondary KIE. For instance, if the transition state is more sterically crowded around the silicon atom, an inverse secondary KIE might result from increased vibrational constraints.

Phenomena of Isotopic Scrambling in Reactive Processes

Isotopic scrambling refers to the redistribution of isotopes between different positions within a molecule or between different molecules in a reaction mixture. This phenomenon can reveal hidden equilibria or reversible reaction steps.

For this compound, isotopic scrambling would involve the exchange of deuterium atoms on the phenyl ring with hydrogen atoms from another source, such as a solvent or a reagent. One common mechanism for H/D exchange on aromatic rings is through electrophilic aromatic substitution. study.comnih.govyoutube.com In the presence of a strong deuterated acid (e.g., D₂SO₄), benzene (B151609) can be fully deuterated through a process of reversible electrophilic attack. study.com

Conversely, if this compound were subjected to a reaction with a strong protic acid or a metal catalyst capable of C-H activation, scrambling could occur, leading to the incorporation of hydrogen into the phenyl ring. nih.gov The observation of such scrambling would indicate that the C-D bond activation is a reversible process under the reaction conditions, providing valuable mechanistic insight that might otherwise be overlooked. For instance, if scrambling occurs faster than the main product-forming reaction, it implies the existence of a low-energy pathway for C-D bond cleavage and reformation. libretexts.org

Homolytic and Heterolytic Reaction Modalities of Organosilicon Chlorides

Organosilicon chlorides, such as this compound, exhibit diverse reactivity through both homolytic and heterolytic bond cleavage pathways. libretexts.orgchemistrysteps.com Heterolytic cleavage, or heterolysis, involves the breaking of a chemical bond where one fragment retains both electrons, typically resulting in the formation of ions. chemistrysteps.comyoutube.compressbooks.pub This is the more common pathway in many organic reactions, such as S\textsubscriptN1 reactions, where a leaving group departs with the electron pair. libretexts.orgchemistrysteps.com In contrast, homolytic cleavage, or homolysis, occurs when a bond breaks and each resulting fragment retains one of the bonding electrons, leading to the formation of highly reactive species called radicals. libretexts.orgpressbooks.pub This process, often initiated by heat or light, is characteristic of non-polar bonds and is fundamental to radical-mediated reactions. libretexts.orgpressbooks.pub

Chlorosilanes are known to react vigorously with water and other protic reagents, a process that proceeds via heterolytic cleavage of the Si-Cl bond to produce corrosive hydrogen chloride (HCl). nih.govnoaa.gov The high reactivity of the silicon-chlorine bond also makes it susceptible to various substitution reactions. The gas-phase synthesis of phenyltrichlorosilane itself from trichlorosilane and chlorobenzene at high temperatures involves complex mechanisms, including the formation of reactive intermediates like dichlorosilylene (:SiCl\textsubscript2) and the involvement of free radical initiators, showcasing both heterolytic and homolytic pathways. researchgate.netbenthamscience.com

Table 1: Comparison of Bond Cleavage Modalities

| Characteristic | Homolytic Cleavage | Heterolytic Cleavage |

|---|---|---|

| Electron Distribution | Bonding electrons split evenly between fragments. pressbooks.pub | One fragment retains the entire bonding electron pair. pressbooks.pub |

| Products | Radicals (neutral species with unpaired electrons). chemistrysteps.com | Ions (cations and anions). chemistrysteps.com |

| Typical Substrates | Non-polar bonds. pressbooks.pub | Polar bonds. |

| Conditions | Often requires energy input (heat or light). pressbooks.pub | Can occur spontaneously, often facilitated by polar solvents. |

| Mechanism Arrow | Single-barbed "fishhook" arrows. youtube.com | Double-barbed arrows. chemistrysteps.com |

Radical-mediated processes are initiated by the homolytic cleavage of a covalent bond, producing free radicals. libretexts.org In the context of organosilicon chemistry, these pathways are crucial, for example, in the high-temperature gas-phase synthesis of phenyltrichlorosilane, where free radical initiators can play a role in improving reaction yields. benthamscience.com

A more advanced concept that merges radical and ionic chemistries is the "radical-polar crossover". researchgate.netthieme-connect.de This process involves the conversion of a radical intermediate into an ionic species (or vice-versa) through a single-electron redox event. thieme-connect.de One such mechanism is the reductive radical-polar crossover (RRPCO), where a radical is reduced to form a nucleophilic species, like a carbanion, which can then react with traditional electrophiles such as carbonyl compounds. nih.gov This strategy combines the mild conditions and functional group tolerance of radical chemistry with the selectivity of polar reactions. nih.gov Photoredox catalysis is a common method to facilitate these conversions. For instance, visible light-mediated organophotoredox catalysis can generate a carbocation equivalent from a redox-active ester via a radical-polar crossover process, which can then react with an organosilane. researchgate.net These modern synthetic strategies highlight the ability to manipulate the reactivity of intermediates, allowing for novel bond formations that would be challenging through purely radical or purely ionic pathways. nih.govrsc.org

The silicon center in this compound is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms and the phenyl group. This makes it susceptible to nucleophilic attack. Nucleophilic substitution at silicon is a fundamental reaction for forming new silicon-element bonds. acs.org The mechanism often proceeds through a hypervalent, five-coordinate silicon intermediate or transition state. soci.orgic.ac.uk Unlike carbon chemistry, where S\textsubscriptN2 reactions proceed with inversion of configuration, substitution at silicon can occur with either retention or inversion of stereochemistry, depending on the nucleophile, leaving group, and reaction conditions. ic.ac.ukcore.ac.uk The reaction can be catalyzed by nucleophiles, which form highly reactive adducts with the silane. acs.orgcore.ac.uk For instance, Lewis bases like dimethylformamide (DMF) can activate trichlorosilanes, significantly enhancing their reactivity toward nucleophiles. soci.org

Electrophilic substitution at silicon is less common but is a key reaction for organosilanes where a carbon-silicon bond is cleaved by an electrophile. However, a more relevant process for compounds like this compound involves the silicon species acting as an electrophile. Catalytic Friedel-Crafts C-H silylation represents a significant advancement, where a silicon electrophile is catalytically generated to react with arenes. nih.gov A major challenge in these reactions is the reversibility due to the β-silicon effect, which stabilizes the cationic Wheland intermediate and facilitates the reverse desilylation reaction. nih.gov Overcoming this thermodynamic hurdle is a key focus of modern research in the field. nih.gov

Hydrolysis and Condensation Reaction Mechanisms of Silicon Halides

Silicon halides, particularly chlorosilanes like phenyltrichlorosilane, are highly reactive towards water. noaa.gov The hydrolysis reaction involves the nucleophilic attack of water on the electrophilic silicon atom, leading to the substitution of chloride ions with hydroxyl groups (silanols) and the formation of hydrogen chloride. nih.govnoaa.gov This reaction is typically very fast and exothermic. noaa.govacs.org

The hydrolysis and subsequent condensation of phenyltrichlorosilane lead to the formation of poly(phenylsilsesquioxane) (PPSQ), a ladder-like siloxane polymer. acs.orgacs.org The mechanism of this transformation has been investigated using techniques such as 29Si NMR spectroscopy to monitor the evolution of silicon species during the reaction. acs.orgacs.org

The process begins with the rapid hydrolysis of phenyltrichlorosilane to form phenylsilanetriol (C\textsubscript6H\textsubscript5Si(OH)\textsubscript3). Due to its instability, this monomer quickly condenses to form cyclic and oligomeric intermediates. A key intermediate identified in this process is the cyclic tetramer, cis-(1,3,5,7-tetrahydroxy)-1,3,5,7-tetraphenylcyclotetrasiloxane. acs.org Further condensation of these cyclic precursors is believed to be the primary pathway to the formation of the high molecular weight, ladder-like PPSQ structure. acs.org The acidity of the reaction medium significantly affects the reaction rate and the yield of specific products, with the all-cis-isomer of the tetraphenylcyclotetrasiloxane being the main product in acidic water-acetone solutions. nih.gov

Table 2: Key Intermediates in Poly(phenylsilsesquioxane) Formation

| Intermediate | Formula | Role in Mechanism |

|---|---|---|

| Phenylsilanetriol | C₆H₅Si(OH)₃ | Initial product of complete hydrolysis; highly unstable. acs.org |

| Dimeric/Trimeric Oligomers | Varies | Early condensation products leading to cyclic species. |

| cis-(Tetrahydroxy)tetraphenylcyclotetrasiloxane | (C₆H₅SiO(OH))₄ | Key cyclic intermediate that undergoes further condensation to form the polymer. acs.org |

| Poly(phenylsilsesquioxane) (PPSQ) | (C₆H₅SiO₁.₅)n | Final ladder-like polymer product. acs.org |

Catalysis plays a pivotal role in controlling the kinetics and outcomes of the hydrolysis and polycondensation of silicon halides. unm.edu Both acid and base catalysts are effective in accelerating these reactions. unm.edusemanticscholar.org

Acid Catalysis : In acidic conditions, the reaction is initiated by the protonation of a hydroxyl or alkoxy group attached to the silicon, making it a better leaving group. unm.edu The hydrolysis of phenyltrichlorosilane is often carried out in the presence of a catalytic amount of acid, such as HCl, which is also a byproduct of the reaction itself. acs.orgacs.orgnih.gov The concentration of the acid catalyst can significantly influence the rate of reaction and the distribution of products. nih.gov Acid catalysis generally promotes the hydrolysis step and leads to the formation of less-branched, "polymeric" networks. unm.edu

Base Catalysis : Under basic conditions, hydroxyl or silanolate anions directly attack the silicon center in a nucleophilic substitution reaction. unm.edu The original synthesis of PPSQ reported by Brown et al. utilized a two-step method involving hydrolysis followed by dehydration in the presence of a potassium hydroxide catalyst. acs.org Base catalysis tends to favor the condensation reactions over hydrolysis and typically results in more highly branched, "colloidal" particle structures. unm.edu The choice of catalyst is therefore a critical parameter for tailoring the final structure and properties of the resulting polysiloxane material.

Advanced Spectroscopic and Analytical Methodologies for Phenyltrichlorosilane D5 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the structure of organosilicon compounds. For Phenyltrichlorosilane-d5, multinuclear and multidimensional NMR methods offer a comprehensive understanding of its atomic connectivity and isotopic purity.

The analysis of this compound relies on a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. The introduction of deuterium (B1214612) (²H or D) into the phenyl ring has distinct and predictable effects on the NMR spectra.

¹H NMR: In a fully deuterated this compound sample, the proton NMR spectrum is expected to be largely silent, except for small residual signals from any incomplete deuteration. The absence of strong signals in the aromatic region (typically ~7.4-8.0 ppm for the non-deuterated analog) confirms the high level of isotopic enrichment. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides direct evidence of deuteration. Carbon atoms bonded to deuterium exhibit characteristic splitting patterns due to ¹³C-²H coupling. The typical one-bond carbon-deuterium coupling constant (¹J C-D) results in a triplet (1:1:1 intensity ratio) for the deuterated carbons. Furthermore, deuterium substitution causes a small upfield shift in the resonance of the attached carbon, known as a deuterium isotope effect. nih.gov Decoupling of both ¹H and ²H nuclei can resolve the signals of different isotopologues, allowing for precise integration and quantification. nih.gov

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR yields sharp signals and provides direct insight into the silicon environment, though it suffers from low natural abundance (4.7%) and a negative gyromagnetic ratio. huji.ac.ilaiinmr.com The chemical shift of the silicon nucleus in Phenyltrichlorosilane (B1630512) is sensitive to the phenyl substituent. While the direct effect of deuteration on the ²⁹Si chemical shift is generally small, it can be observed. The primary utility of ²⁹Si NMR is in tracking reactions at the silicon center, such as hydrolysis and condensation, where significant chemical shift changes occur. aiinmr.com For Phenyltrichlorosilane, a single resonance is expected, with its precise chemical shift providing information about the electronic environment of the silicon atom. researchgate.netnih.gov

Table 1: Representative NMR Data for Phenyltrichlorosilane and Expected Effects for this compound

| Nucleus | Phenyltrichlorosilane (C₆H₅SiCl₃) Chemical Shift (ppm) | Expected Observations for this compound (C₆D₅SiCl₃) |

|---|---|---|

| ¹H | ~7.4-8.0 (multiplet) | Absence of signals, except for minor residual proton peaks. |

| ¹³C | ~128-135 (multiple signals for aromatic carbons) | Signals exhibit upfield isotopic shifts. Deuterated carbons appear as 1:1:1 triplets (unless ²H decoupled). |

| ²⁹Si | ~ -5 to -15 (specific value depends on solvent and conditions) | A single sharp resonance with a minor isotopic shift compared to the non-deuterated analog. huji.ac.ilresearchgate.net |

For more complex structures derived from this compound, such as oligomers, polymers (polysiloxanes), or surface-functionalized materials, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, 2D NMR and solid-state NMR are indispensable.

Two-Dimensional (2D) NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between different nuclei. In derivatives of this compound where residual protons exist, ¹H-¹³C HSQC can correlate these protons directly to their attached carbons. HMBC can reveal longer-range couplings (2-3 bonds), helping to piece together the molecular framework. For complex mixtures of siloxane oligomers, 2D NMR can help differentiate various structural units.

Solid-State NMR: When this compound is used to create solid materials, such as cross-linked silicones or hybrid organic-inorganic materials, solid-state NMR (ssNMR) is essential for structural characterization. researchgate.net Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra from solid samples. acs.org ²⁹Si Cross-Polarization MAS (CP/MAS) experiments can enhance the signal of the low-abundance ²⁹Si nucleus by transferring polarization from abundant protons (if present in the structure). acs.orgnih.gov Solid-state NMR is particularly powerful for distinguishing different silicon environments, such as M [(CH₃)₃SiO₀.₅], D [RR'Si(O₀.₅)₂], T [RSi(O₀.₅)₃], and Q [Si(O₀.₅)₄] units in silicone networks, providing detailed information on the degree of condensation and cross-linking. nih.govscilit.com

Quantitative NMR (qNMR) is a powerful method for determining the concentration, purity, or isotopic enrichment of a sample with high precision and accuracy. fujifilm.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei. fujifilm.com

To determine the isotopic purity of this compound, a qNMR experiment can be designed to compare the integral of the residual ¹H signal in the aromatic region against the signal of a certified internal standard of known concentration. By carefully controlling experimental parameters such as relaxation delays to ensure full relaxation of all nuclei, an accurate quantification of the non-deuterated impurity can be achieved. nih.gov This method is often more direct and can be more accurate than mass spectrometry for determining site-specific isotopic enrichment. nih.govrug.nl Similarly, qNMR can be used to monitor the progress of reactions involving this compound by quantifying the consumption of reactants and the formation of products over time. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. These techniques are highly complementary and are crucial for identifying functional groups and confirming structural features in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Each functional group has characteristic absorption frequencies. For Phenyltrichlorosilane, the IR spectrum is dominated by vibrations associated with the phenyl ring, the Si-Cl bonds, and the Si-C bond. nist.govnist.gov

In this compound, the most significant change in the IR spectrum is the shift of C-H vibrational modes to lower frequencies upon substitution with the heavier deuterium atom.

C-D Stretching: The aromatic C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region, are replaced by C-D stretching vibrations around 2200-2300 cm⁻¹.

C-D Bending: The C-H out-of-plane bending modes, which are strong bands for substituted benzenes in the 690-900 cm⁻¹ region, are also shifted to lower wavenumbers.

Si-Cl and Si-Phenyl Vibrations: The strong absorptions corresponding to the Si-Cl stretches (typically in the 425-625 cm⁻¹ range) and the Si-phenyl vibration (~1135 cm⁻¹) are less affected by deuteration of the ring, making them reliable diagnostic peaks for the core structure. researchgate.net

These predictable isotopic shifts provide unambiguous confirmation of deuteration in the phenyl group.

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to FT-IR. nih.gov For this compound, Raman spectroscopy is highly effective for characterizing the phenyl ring and the silicon backbone.

The Raman spectrum of Phenyltrichlorosilane shows strong, sharp bands characteristic of the substituted benzene (B151609) ring, such as the ring "breathing" mode. aip.orgresearchgate.net As with IR, the C-H vibrations are shifted to C-D vibrations at lower frequencies. Raman spectroscopy is especially valuable for studying the subsequent chemistry of this compound, such as its hydrolysis and condensation to form polysiloxanes. The formation of Si-O-Si (siloxane) bonds gives rise to strong and characteristic Raman signals (e.g., around 490 cm⁻¹), allowing the sol-gel process to be monitored in situ. rsc.orgresearchgate.net The technique can also be used to characterize the final solid materials, distinguishing between amorphous and crystalline silicon-based structures. thermofisher.com

Table 2: Key Vibrational Frequencies for Phenyltrichlorosilane and Expected Shifts for this compound

| Vibrational Mode | Phenyltrichlorosilane (cm⁻¹) | Expected this compound (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050 - 3080 | N/A | IR, Raman |

| Aromatic C-D Stretch | N/A | ~2250 - 2300 | IR, Raman |

| Phenyl Ring Modes | ~1580, 1485, 1430, 1000 | Shifted to lower frequencies | IR, Raman |

| Si-Phenyl | ~1135 | ~1135 (minor shift) | IR |

| Si-Cl Asymmetric/Symmetric Stretch | ~500 - 600 | ~500 - 600 (minor shift) | IR, Raman |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for the characterization of this compound, providing precise information on its molecular mass, isotopic composition, and fragmentation patterns. Soft ionization techniques are particularly valuable for analyzing polymers derived from this monomer, allowing for the determination of mass distributions and structural details of the polymer chains.

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the isotopic purity and elemental composition of this compound. Techniques such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap MS provide unparalleled resolving power and mass accuracy, enabling the unambiguous assignment of molecular formulae. This is critical for isotopically labeled compounds to confirm the degree of deuterium incorporation and to distinguish between different isotopologues.

For this compound, which has a nominal isotopic purity of 99 atom % D, HRMS can precisely measure the mass-to-charge ratio of the molecular ion and quantify the relative abundances of ions corresponding to different numbers of deuterium atoms. The expected mass shift for the fully deuterated molecule is M+5 compared to its non-deuterated counterpart, Phenyltrichlorosilane. The high resolution allows for the separation of the M, M+1, M+2, etc., isotopic peaks, and the data can be used to calculate the exact isotopic enrichment, confirming that it meets the specified levels.

Table 1: Theoretical Mass Data for Phenyltrichlorosilane Isotopologues

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Phenyltrichlorosilane | C₆H₅Cl₃Si | 209.9226 |

| This compound | C₆D₅Cl₃Si | 214.9540 |

Note: The table is generated based on the known atomic masses and serves as an illustrative example for HRMS analysis.

While this compound is a monomer, it serves as a precursor for the synthesis of deuterated polysiloxanes and other organosilicon polymers. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the characterization of these resulting polymeric systems.

MALDI-TOF MS is particularly suited for determining the molecular weight distribution, repeating units, and end-group structures of polymers. For polysiloxanes derived from this compound, MALDI-TOF can provide detailed information on the mass of individual oligomer chains. However, the analysis of non-polar polymers like silicones can be challenging due to poor ionization efficiency, often requiring specialized matrices or matrix modifiers to achieve successful characterization.

LC-MS, particularly when coupled with Gel Permeation Chromatography (GPC-MS), combines the separation power of chromatography with the detection specificity of mass spectrometry. This hyphenated technique allows for the analysis of complex polymer mixtures by separating the oligomers based on their size before they enter the mass spectrometer. On-line GPC-ESI-TOF MS (Electrospray Ionization) has been shown to provide high chromatographic resolution for polysiloxane analysis, though it can sometimes underestimate higher-mass oligomers, whereas GPC-MALDI-TOF MS may be more effective for these higher molecular weight species.

X-ray Diffraction (XRD) for Crystalline Structure and Conformation Determination

Chromatographic Techniques for Separation and Molecular Weight Distribution

Chromatographic methods are central to the analysis of both the this compound monomer and the polymeric materials derived from it. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution (MWD) of polymers. For polysiloxanes and other polymers synthesized using this compound, GPC is essential for quality control and for understanding how reaction conditions affect the final polymer properties.

In GPC, a polymer solution is passed through a column packed with porous beads. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can permeate the pores, leading to a longer retention time. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the molecular weight distribution of an unknown sample can be determined. The technique provides key metrics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

Table 2: Typical GPC Parameters for Polysiloxane Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Mobile Phase (Eluent) | Tetrahydrofuran (THF), Toluene (B28343) |

| Column Type | Porous beads (e.g., cross-linked polystyrene) |

| Detector | Refractive Index (RI), UV-Vis, Light Scattering |

| Calibration Standards | Polystyrene, Polydimethylsiloxane (B3030410) |

| Temperature | Ambient to 35 °C |

Note: The choice of solvent is critical; for instance, polydimethylsiloxane (PDMS) provides significantly better signals in toluene compared to THF when using RI and light scattering detectors.

Microscopic and Scattering Techniques for Morphological and Nanoscale Characterization

To understand the structure of materials derived from this compound beyond the molecular level, microscopic and scattering techniques are employed. These methods provide insights into the morphology, phase separation, and nanoscale organization of polymer films, blends, and composites.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer direct visualization of material surfaces and internal structures. For instance, if this compound were used to create a composite material, SEM could reveal the surface topography and the dispersion of different phases, while TEM could provide higher-resolution images of the nanoscale structure, such as the arrangement of polymer chains or the distribution of nanoparticles.

Small-Angle Scattering (SAS), which includes Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), provides statistical information about nanoscale structures averaged over a larger sample volume. These techniques are powerful for characterizing features on the length scale of 1 to 100s of nanometers, such as the size and shape of polymer domains, micelles, or pores. The use of a deuterated monomer like this compound is particularly advantageous for SANS, as the significant difference in neutron scattering length between deuterium and hydrogen provides excellent contrast for highlighting specific parts of a complex system, enabling detailed studies of polymer conformation and mixing.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique utilized to investigate the morphology, structure, and composition of materials at the nanoscale. In the context of this compound, while TEM is not typically used to visualize the molecule itself, it is an indispensable tool for characterizing the nanostructured materials and polymers derived from it through processes like hydrolysis and polycondensation. The technique provides direct structural information, making it a popular characterization method in materials and supramolecular chemistry. nih.gov

Analysis of derivatives of this compound, which can be categorized as soft or beam-sensitive materials, requires specialized TEM methodologies to preserve their native structure during imaging. nih.govnih.gov The high-energy electron beam can cause damage through processes like radiolysis, necessitating the use of low-dose microscopy strategies to acquire data within a limited electron dose budget. nih.gov Sample preparation is critical; common techniques include drying, negative staining, and cryogenic TEM (cryo-TEM), with cryo-TEM being the most effective method for observing samples in a near-native state. nih.gov

Research applications of TEM for materials derived from phenyl-substituted silanes focus on elucidating the morphology and structural order of the resulting products. For instance, TEM can be used to confirm the formation of homogenous, non-aggregated structures in polysiloxane films or to characterize the size, shape, and distribution of nanoparticles synthesized using this compound as a precursor. Furthermore, electron diffraction techniques within the TEM allow for the crystallographic analysis of any ordered or crystalline domains within the material, providing detailed information on lattice parameters and crystal symmetry. mdpi.com

Research Findings on Phenyl-Silane Derived Nanostructures

Detailed TEM analysis of nanomaterials synthesized from phenyl-silane precursors allows for a comprehensive understanding of their physical characteristics. The data obtained can be used to correlate synthesis parameters with the resulting material morphology and structure. Below is an example of research findings from a hypothetical study on silica (B1680970) nanoparticles surface-functionalized with derivatives of this compound.

| Sample ID | Precursor Concentration (mol%) | Observed Morphology | Average Particle Diameter (nm) | Lattice Fringes Observed (Electron Diffraction) |

|---|---|---|---|---|

| PTSD5-01 | 1% | Spherical, monodisperse | 52 ± 3 | No (Amorphous) |

| PTSD5-05 | 5% | Spherical, slight agglomeration | 58 ± 4 | No (Amorphous) |

| PTSD5-10-HT | 10% (Post-synthesis heat treatment) | Core-shell, distinct surface layer | 65 ± 5 (Core: 55 nm) | Yes (Ordered surface layer) |

The findings in the table illustrate how TEM can differentiate between samples prepared under varying conditions. At low concentrations of the this compound derivative, the resulting nanoparticles are uniform and amorphous. As the concentration increases, slight agglomeration is observed. Following a post-synthesis heat treatment, TEM imaging reveals the formation of a distinct core-shell structure with an ordered surface layer, which is confirmed by the presence of lattice fringes in electron diffraction patterns. This level of detailed structural insight is crucial for developing materials with tailored properties.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Polysiloxane |

Applications of Phenyltrichlorosilane D5 in Polymer and Materials Science Research

Silsesquioxane Chemistry and Engineering

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO1.5]n. They represent a molecular-level bridge between organic and inorganic materials, forming well-defined three-dimensional structures. rsc.org Phenyltrichlorosilane (B1630512) is a key monomer in the synthesis of phenyl-silsesquioxanes due to its trifunctional nature, which facilitates the formation of highly cross-linked networks. researchgate.net The resulting materials exhibit high thermal stability and unique properties conferred by the rigid inorganic Si-O-Si core and the organic phenyl groups.

Ladder-like polysilsesquioxanes (LPSQ) feature a unique double-stranded Si-O-Si backbone, which imparts superior thermal resistance and mechanical properties compared to single-chain silicones. rsc.org The synthesis of LPSQ from phenyltrichlorosilane involves a carefully controlled hydrolysis and polycondensation reaction. Fine-tuning reaction parameters is crucial to favor the formation of the ladder architecture over other structures. researchgate.net

Key developments in synthesis have focused on methodologies that improve the solubility, processability, and structural perfection of LPSQ. rsc.org Research has shown that factors such as monomer concentration, the type of catalyst (often an aqueous base), and the solvent system dictate whether the condensation proceeds to form a ladder structure or a cage compound. researchgate.net For instance, higher initial concentrations of the precursor often favor the formation of ladder-like polymers. The use of Phenyltrichlorosilane-d5 in these studies allows researchers to use 2H NMR to probe the orientation and dynamics of the phenyl side groups within the rigid ladder structure, providing insights into the material's bulk properties.

A series of trimethylsilyl-capped hybrid ladder-like polysilsesquioxanes have been synthesized with various organic side groups. rsc.org These materials have shown promise as gate dielectrics in organic field-effect transistors (OFETs), demonstrating that the introduction of specific organic substituents to the LPSQ structure can improve performance and stability. rsc.org

Table 1: Influence of Synthesis Parameters on Polyphenylsilsesquioxane Architecture

| Parameter | Condition Favoring Ladder-like (LPSQ) | Condition Favoring Cage (POSS) |

|---|---|---|

| Monomer Concentration | Higher | Lower |

| Catalyst System | Specific aqueous base catalysts | Varies; can include acid or base |

| Solvent | Systems promoting linear chain growth | Systems promoting intramolecular condensation |

This table provides a generalized overview of factors influencing the final architecture during polysilsesquioxane synthesis.

Beyond ladder structures, the hydrolysis and condensation of phenyltrichlorosilane can yield a variety of architectures, including fully condensed cage structures known as Polyhedral Oligomeric Silsesquioxanes (POSS), incompletely condensed or "open cage" structures, and random networks. researchgate.netnih.gov

Cage Silsesquioxanes (POSS): These are well-defined, nanosized molecules with a silica-like core and phenyl groups on the exterior. They are synthesized under conditions that promote intramolecular condensation, leading to closed, cage-like frameworks. researchgate.net Phenyl-POSS is noted for its high thermal stability and is often incorporated into polymer matrices to enhance their properties. nih.gov

Open Cage Silsesquioxanes: These structures, where one or more corners of the cage are missing and replaced by reactive groups like silanols, are versatile building blocks for more complex materials. nih.govnih.govrsc.orgresearchgate.net They can be functionalized at the open vertex, allowing them to be grafted onto polymer chains or used to create advanced hybrid materials. rsc.orgresearchgate.net

Random Silsesquioxanes: These form when condensation occurs without strict structural control, leading to a highly cross-linked, amorphous network. These materials are often used in coatings and resins where a rigid, three-dimensional structure is desired.

The choice of synthetic route and reaction conditions allows for the targeted design of these distinct architectures, each with unique properties and potential applications. researchgate.netnih.gov

Functionalized silsesquioxanes are indispensable building blocks for creating advanced organic-inorganic hybrid materials. nih.govpwr.edu.pl The phenyl groups in silsesquioxanes derived from phenyltrichlorosilane provide inherent functionality, including thermal stability and a high refractive index. Furthermore, these cage-like molecules can be functionalized with other reactive groups to tailor their properties for specific applications. pwr.edu.plnih.gov

These functionalized nano-building blocks can be incorporated into various polymer matrices to create nanocomposites with enhanced characteristics. nih.gov Applications for these hybrid materials are diverse and include:

Biomaterials: Silsesquioxanes can be incorporated into hydrogel networks or used in 3D biofabrication to create scaffolds for tissue regeneration, improving the mechanical properties and biocompatibility of the material. nih.gov

Photonics: The introduction of silsesquioxane cages into polymers can create materials with low optical loss, suitable for photonic applications. nih.gov

Protective Coatings: Their high thermal stability and environmental neutrality make silsesquioxanes ideal for use in fire-retardant coatings, insulating materials, and protective films. nih.gov

Oligosilane and Polysilane Derivatization and Their Applications

While trifunctional silanes like phenyltrichlorosilane are primarily used for creating cross-linked networks, they also play a role in the synthesis and modification of linear or cyclic oligosilanes and polysilanes, typically as branching or end-capping agents.

The synthesis of linear and cyclic oligosilanes primarily relies on the coupling of difunctional silane (B1218182) monomers (R₂SiCl₂). However, the introduction of a trifunctional monomer like phenyltrichlorosilane allows for the creation of more complex, tailored architectures. By controlling the stoichiometry, it can be used to introduce specific branch points in a linear polysilane chain or to create star-shaped polymers. These structural modifications can significantly alter the physical and electronic properties of the resulting material.

Organosilicon polymers are crucial as preceramic polymers, which can be shaped and then pyrolyzed to form high-performance ceramics like silicon carbide (SiC) and silicon nitride (Si₃N₄). dtic.mil This polymer-derived ceramic route offers significant advantages over traditional powder metallurgy, as it allows for the fabrication of complex shapes and ceramic fibers. dtic.mild-nb.info

Polymers synthesized using phenyltrichlorosilane are excellent precursors for carbon-rich silicon-based ceramics. mdpi.com The key requirements for a good preceramic polymer are:

Processability: The polymer should be soluble or fusible to allow for shaping. dtic.mil

High Ceramic Yield: The polymer should convert to ceramic with minimal weight loss to reduce shrinkage and defects. dtic.mild-nb.info

Cross-linking Capability: The polymer must be cross-linked before or during pyrolysis to prevent it from decomposing into volatile fragments. d-nb.info

The phenyl groups provide a high carbon content, which upon pyrolysis at high temperatures (e.g., up to 1700 °C) in an inert atmosphere, contributes to the formation of a silicon carbide or silicon oxycarbide ceramic residue. mdpi.com The thermal conversion process typically involves cross-linking at lower temperatures (200–500 °C) followed by pyrolysis, during which volatile components like hydrogen and methane are released, leaving behind the ceramic material. d-nb.infomdpi.com Using this compound as a precursor allows researchers to trace the fate of the phenyl rings during pyrolysis, confirming their role in carbon formation within the final SiC ceramic matrix.

Table 2: Pyrolysis of Phenyl-Containing Polysiloxane for SiC Ceramic Formation

| Precursor Polymer | Pyrolysis Temperature | Atmosphere | Ceramic Yield | Resulting Ceramic |

|---|

Data adapted from a study on a commercial polysiloxane precursor containing phenyl groups, demonstrating the conversion to silicon carbide ceramic. mdpi.com

Silicone Polymer Synthesis and Architectural Control

The trifunctional nature of Phenyltrichlorosilane, owing to its three reactive chlorine atoms, makes it a critical building block for creating highly cross-linked silicone resins. iotasilicone.comsiliconereleases.com The incorporation of the phenyl group enhances the thermal stability, radiation resistance, and refractive index of the resulting polymers. iotasilicone.com When this compound is used as a monomer, it is anticipated to impart these same structural benefits, with the added advantage of isotopic labeling.

Fabrication of Phenyl Silicone Resins and Elucidation of Crosslinking Mechanisms

The synthesis of phenyl silicone resins typically involves the hydrolysis and polycondensation of phenyltrichlorosilane, often in combination with other organosilane precursors, in a mixed solvent system. iotasilicone.comsiliconereleases.com The hydrolysis of the Si-Cl bonds leads to the formation of reactive silanol (B1196071) (Si-OH) groups, which then undergo condensation to form a three-dimensional siloxane (Si-O-Si) network. siliconereleases.com The degree of cross-linking, which dictates the mechanical and thermal properties of the resin, can be controlled by the reaction conditions. siliconereleases.com

The use of this compound in this process would result in phenyl-d5-silicone resins. While the fundamental crosslinking chemistry is expected to be similar to the non-deuterated version, the deuterated phenyl groups can serve as valuable probes for spectroscopic analysis. Techniques such as Neutron Scattering and specialized Infrared (IR) and Raman spectroscopy can be employed to gain deeper insights into the crosslinking mechanisms, network formation, and polymer chain dynamics. The distinct vibrational frequencies of the C-D bonds compared to C-H bonds would allow for precise tracking of the phenyl groups' behavior during polymerization and curing.

Table 1: Potential Analytical Techniques for Studying Phenyl-d5-Silicone Resins

| Analytical Technique | Information Gained |

|---|---|

| Neutron Scattering | Polymer chain conformation, segmental dynamics, and network structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring of C-D bond vibrations to study curing kinetics and crosslinking. |

| Raman Spectroscopy | Characterization of the siloxane network and the orientation of the deuterated phenyl groups. |

Design of Functionalized Silicone Oligomers and Polymers for Specific Applications

Functional silanes and their oligomers are widely used as coupling agents, adhesion promoters, and crosslinkers. cfmats.com These molecules bridge organic and inorganic materials, enhancing the mechanical properties of composites. cfmats.com Silicone oligomers, which are low-molecular-weight resins, offer advantages such as improved compatibility with organic resins and a higher number of reaction sites compared to monomers. shinetsusilicone-global.com

By incorporating this compound into the synthesis of silicone oligomers, it is possible to create functionalized materials with tailored properties. The deuterated phenyl groups can enhance the thermal and oxidative stability of the oligomers. rsc.org These deuterated oligomers could be designed with specific end-groups to allow for further reactions, enabling their use in a variety of applications, from coatings to advanced composites. The ability to track the deuterated segments would be invaluable in studying the interfacial behavior and distribution of these oligomers within a polymer matrix.

Advanced Silicone-Based Materials for Optoelectronic and High-Performance Applications

Phenyl-containing silicones are known for their high refractive index and excellent thermal stability, making them suitable for optoelectronic applications such as LED encapsulation. caplinq.com Deuteration of organic materials used in optoelectronics has been shown to improve device performance and longevity by increasing their stability. google.com

The synthesis of advanced silicone-based materials using this compound could lead to high-performance polymers for optoelectronics. mdpi.comxjysilicone.com The replacement of hydrogen with deuterium (B1214612) can shift the vibrational frequencies of the C-H bonds, potentially reducing energy loss pathways and enhancing the efficiency and durability of optoelectronic devices. nih.govazimuth-corp.com These deuterated phenyl silicone materials would also be expected to exhibit enhanced resistance to high temperatures and radiation, making them suitable for demanding aerospace and industrial applications. sunoit.comdow.comresearchgate.net

Table 2: Potential Properties and Applications of Phenyl-d5-Silicone Materials

| Property | Potential Application |

|---|---|

| High Refractive Index | LED encapsulants, optical adhesives |

| Enhanced Thermal Stability | High-temperature coatings, aerospace components |

| Improved Oxidative Stability | Protective coatings in harsh environments |

Surface Modification and Coating Technologies utilizing Organosilanes

Organosilanes are widely used to modify the surfaces of various substrates, altering properties such as hydrophobicity, adhesion, and biocompatibility. longchangchemical.comethz.chmdpi.com The silane molecules react with surface hydroxyl groups to form a stable, covalently bonded coating. ethz.ch

Surface-Initiated Polymerization for Engineering of Functional Polymer Brushes

Surface-initiated polymerization (SIP) is a powerful technique for creating dense, well-defined polymer layers, known as polymer brushes, on a substrate. acs.org This "grafting from" approach allows for precise control over the thickness and density of the polymer coating. acs.org

In-Depth Theoretical and Computational Analysis of this compound

The study of deuterated compounds provides unique insights into molecular behavior, particularly concerning kinetic isotope effects and vibrational properties. This compound, an isotopologue of phenyltrichlorosilane, serves as a significant subject for theoretical and computational chemistry. These studies employ sophisticated modeling techniques to elucidate its electronic structure, reactivity, and dynamic behavior, contributing to a deeper understanding of organosilicon systems.

Emerging Research Directions and Future Perspectives for Phenyltrichlorosilane D5

Innovation in Deuterated Organosilane Synthetic Methodologies and Process Intensification

The synthesis of deuterated organosilanes, including Phenyltrichlorosilane-d5, is moving towards more efficient, sustainable, and cost-effective methods. Traditional approaches often rely on expensive metal deuteride (B1239839) reagents like LiAlD4 or require harsh conditions. Current research is focused on developing milder and more versatile catalytic procedures.

One innovative approach involves the use of platinum(0) complexes to catalyze the deuteration of silanes under mild conditions (60 °C, 1 atm of D₂). This method is notable for not requiring further separation and purification from waste products, a significant advantage over syntheses using metallohydrides. Another promising direction is the use of visible light-mediated deuteration with deuterium (B1214612) oxide (D₂O) as the deuterium source. This technique offers a sustainable alternative to metal-catalyzed reactions, addressing challenges such as the use of expensive metals and the need for their removal from the final product. Furthermore, earth-abundant metal catalysts, such as those based on iron, are being explored for the direct H/D exchange in hydrosilanes, demonstrating high efficiency at ambient temperatures.

In parallel with the development of novel synthetic routes, the concept of process intensification is gaining traction in the production of organosilanes. This chemical engineering principle aims to create smaller, cleaner, and more energy-efficient processes. For silane (B1218182) production, this can involve the use of multifunctional reactors, such as reactive distillation columns, which combine reaction and separation into a single unit. This integration can lead to significant reductions in equipment size, energy consumption, and capital costs. Applying process intensification to the synthesis of this compound could lead to more economical and environmentally friendly manufacturing processes.

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Platinum-Catalyzed H/D Exchange | Platinum(0) complexes | D₂ gas | Mild conditions, no complex purification needed. | |

| Visible Light-Mediated Deuteration | Photocatalyst (e.g., 4-CzIPN) | D₂O | Sustainable, avoids expensive and heavy metals. | |

| Iron-Catalyzed H/D Exchange | Iron-β-diketiminato complexes | D₂ gas | Uses earth-abundant metal, high efficiency at ambient temperature. |

Development and Refinement of Advanced Characterization Techniques for Complex Organosilicon Systems

The increasing complexity of organosilicon materials necessitates the development of more sophisticated characterization techniques. For a comprehensive understanding of compounds like this compound and the materials derived from it, a combination of advanced analytical methods is crucial.

Mass spectrometry, in particular, has proven to be a powerful tool. Techniques such as nanoparticle-assisted laser desorption/ionization (NALDI), Fourier-transform ion cyclotron resonance (FT-ICR), and electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide detailed insights into the structure and fragmentation pathways of organosilicon compounds. These methods allow for accurate identification and characterization, which is essential for quality control and mechanistic studies. While traditional matrix-assisted laser desorption/ionization (MALDI) has been found to be ineffective for some silyl (B83357) organic compounds, the NALDI approach has shown significant promise.

In addition to mass spectrometry, a variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of organosilanes. These include Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For deuterated compounds like this compound, NMR is particularly valuable for determining the degree and position of deuterium incorporation. The quantitative determination of silicon in these compounds can be achieved through methods like gravimetric analysis after mineralization.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| NALDI-MS | Molecular weight and structure without the need for a matrix. | Accurate mass determination and identification. |

| ESI-FT-ICR-MS/MS | Precise mass measurements and fragmentation pathways. | Elucidation of complex structures and reaction mechanisms. |

| NMR Spectroscopy | Detailed structural information and confirmation of deuterium incorporation. | Verification of deuteration site and purity. |

| FTIR Spectroscopy | Identification of functional groups. | Confirmation of molecular structure. |

Rational Design Principles for Tailoring Deuterated Organosilicon Materials with Enhanced Performance

The deliberate incorporation of deuterium into organosilicon molecules is a key aspect of rational design aimed at enhancing material performance. The "kinetic isotope effect," where the heavier deuterium atom forms stronger bonds and reacts more slowly than protium, can be exploited to improve the stability and longevity of materials.

In the context of this compound, this principle can be applied to the development of advanced polymers and materials with improved thermal and chemical stability. By replacing the hydrogen atoms on the phenyl group with deuterium, the resulting materials can exhibit enhanced resistance to degradation pathways that involve the cleavage of C-H bonds. This is particularly relevant for applications in demanding environments, such as in the electronics and aerospace industries.

The rational design of organosilicon compounds also extends to their use in biomedical applications. By carefully modifying the physicochemical properties of these molecules, it is possible to design drugs with improved selectivity and efficacy. For example, deuteration at metabolically vulnerable sites in a drug molecule can slow down its metabolism, leading to a longer half-life and improved therapeutic effect. While this compound itself is a reactive precursor, the deuterated phenylsilyl moieties it provides can be incorporated into larger, biologically active molecules.

Interdisciplinary Research Opportunities at the Interface of Organosilicon Chemistry, Materials Science, and Related Fields

The unique properties of organosilicon compounds, and specifically deuterated ones, position them at the intersection of multiple scientific disciplines. The future development and application of this compound will likely be driven by interdisciplinary collaborations between chemists, materials scientists, physicists, biologists, and engineers.

In materials science , this compound can serve as a precursor for novel silicon-based materials with tailored optical, electronic, and thermal properties. Its use in the synthesis of polymers and ceramics could lead to advancements in areas such as high-performance coatings, adhesives, and electronic components. The interdisciplinary nature of this field allows for the exploration of these materials in a wide range of applications, from biomedical devices to energy solutions.

In the realm of biomedical research , the incorporation of silicon into drug molecules is an area of growing interest. The use of deuterated organosilicon building blocks derived from this compound could lead to the development of new therapeutic agents with enhanced pharmacokinetic profiles. This requires close collaboration between synthetic chemists and life scientists to design and evaluate these novel compounds.

Furthermore, the field of nanotechnology offers exciting possibilities. The ability to create precisely defined nanostructures is a hallmark of modern materials science, and organosilicon precursors are key to these fabrication processes. This compound could be used to create deuterated nanoscale materials for applications in nanoelectronics, sensors, and catalysis.

Q & A

Q. How is Phenyltrichlorosilane-d5 synthesized, and what precautions are necessary during its preparation?

- Methodological Answer: Synthesis typically involves chlorination of phenylsilane derivatives using deuterated reagents (e.g., DCl in deuterated solvents) under inert atmospheres. Key steps:

- Deuterium Incorporation: Ensure anhydrous conditions to prevent isotopic exchange with ambient moisture .

- Purification: Use fractional distillation under reduced pressure, monitored by deuterium NMR (²H NMR) to confirm isotopic purity (>98% deuterium) .

- Safety: Handle in fume hoods with chlorosilane-resistant PPE (e.g., nitrile gloves), and neutralize waste with sodium bicarbonate .

Q. What characterization techniques are essential to confirm the structure and isotopic purity of this compound?

- Methodological Answer:

- ²H NMR: Primary tool for quantifying deuterium incorporation. Compare integration ratios of Si-D (δ ~4.5 ppm) vs. residual Si-H peaks .

- Mass Spectrometry (MS): High-resolution MS detects isotopic clusters (e.g., M+5 peak for C₆H₅SiCl₃D₅) .

- FT-IR: Absence of Si-H stretches (~2100 cm⁻¹) confirms deuteration .

Q. How does isotopic substitution (H→D) influence the hydrolysis kinetics of this compound compared to its non-deuterated analog?

- Methodological Answer: Design a kinetic study using:

- Controlled Conditions: Hydrolyze both compounds in D₂O/H₂O mixtures under identical pH and temperature.

- Rate Measurement: Monitor Si-Cl bond cleavage via conductivity or ²H NMR .

- KIE Analysis: Calculate kinetic isotope effects (KIE = ) to assess deuterium’s impact on reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound under varying solvent systems?

- Methodological Answer:

- Reproducibility Checks: Replicate studies using standardized solvents (e.g., deuterated toluene vs. THF) and report detailed water content (<50 ppm) .

- Computational Modeling: Compare experimental decomposition enthalpies with DFT-calculated values (e.g., B3LYP/6-31G*) to identify solvent-polarity effects .

- Meta-Analysis: Systematically review literature using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables like trace impurities .

Q. What experimental designs minimize isotopic scrambling in this compound during Si-O bond formation reactions?

- Methodological Answer:

- Reaction Optimization: Use aprotic deuterated solvents (e.g., DMF-d₇) and avoid protic agents.

- In-Situ Monitoring: Track deuterium retention via ²H NMR at timed intervals .

- Control Experiments: Compare yields with non-deuterated analogs to quantify scrambling losses (<5% threshold) .

Q. How do isotopic effects in this compound alter its utility as a precursor in deuterated polymer synthesis?

- Methodological Answer:

- Polymerization Studies: Synthesize polysiloxanes using this compound and analyze chain dynamics via:

- DSC/TGA: Compare glass transition temperatures () with non-deuterated polymers.

- Neutron Scattering: Resolve deuterium’s impact on polymer backbone flexibility .

- Statistical Modeling: Apply ANOVA to correlate deuteration levels with mechanical properties (e.g., tensile strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.